molecular formula C17H35BSi B11848895 [2-(Dicyclohexylboranyl)ethyl](trimethyl)silane CAS No. 64212-30-2

[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane

Cat. No.: B11848895
CAS No.: 64212-30-2
M. Wt: 278.4 g/mol
InChI Key: MNDLKTNEBHAUMT-UHFFFAOYSA-N
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Description

(2-(Dicyclohexylboryl)ethyl)trimethylsilane: is an organosilicon compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound features a trimethylsilyl group attached to an ethyl chain, which is further bonded to a dicyclohexylboryl group. The presence of both silicon and boron within the same molecule allows for diverse reactivity and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dicyclohexylboryl)ethyl)trimethylsilane typically involves the reaction of trimethylsilyl ethyl halides with dicyclohexylborane. One common method is the hydrosilylation of vinyltrimethylsilane with dicyclohexylborane under the influence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

On an industrial scale, the production of (2-(Dicyclohexylboryl)ethyl)trimethylsilane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-(Dicyclohexylboryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of hydride donors.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can be employed under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Boronic acids and boronate esters.

    Reduction: Reduced boron species and silyl-protected alcohols.

    Substitution: Various silyl ethers and amines.

Scientific Research Applications

(2-(Dicyclohexylboryl)ethyl)trimethylsilane finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of (2-(Dicyclohexylboryl)ethyl)trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The boron center can form stable complexes with various substrates, facilitating reactions such as cross-coupling and reduction. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Dicyclohexylboryl)ethyl)trimethylsilane is unique due to the presence of both boron and silicon within the same molecule, offering a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for versatile applications in synthetic chemistry and material science.

Properties

CAS No.

64212-30-2

Molecular Formula

C17H35BSi

Molecular Weight

278.4 g/mol

IUPAC Name

2-dicyclohexylboranylethyl(trimethyl)silane

InChI

InChI=1S/C17H35BSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,4-15H2,1-3H3

InChI Key

MNDLKTNEBHAUMT-UHFFFAOYSA-N

Canonical SMILES

B(CC[Si](C)(C)C)(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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